molecular formula C19H13ClN2O5S2 B12201282 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12201282
M. Wt: 448.9 g/mol
InChI Key: PXIJCVJOKKLMMU-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety, making it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Chlorobenzylidene Group: The thiazolidinone intermediate is then reacted with 3-chlorobenzaldehyde in the presence of a base to introduce the chlorobenzylidene group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.

    Coupling with 2-Hydroxybenzoic Acid: Finally, the acetylated intermediate is coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydroxybenzoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring and hydroxybenzoic acid.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives of the chlorobenzylidene group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Mechanism of Action

The mechanism of action of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzyme active sites, inhibiting their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • 2-Hydroxy-5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid

Uniqueness

The uniqueness of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidinone ring and the hydroxybenzoic acid moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H13ClN2O5S2

Molecular Weight

448.9 g/mol

IUPAC Name

5-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

PXIJCVJOKKLMMU-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.